Iodoantipyrine

Descripción general

Descripción

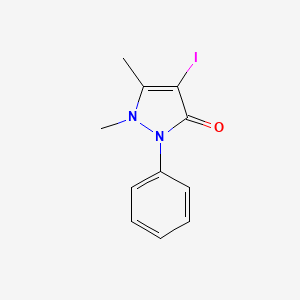

Iodoantipirina, también conocida como 4-iodoantipirina, es un compuesto orgánico que pertenece a la clase de fenilpirazolos. Es un derivado de la antipirina, donde un átomo de yodo se sustituye en la cuarta posición del anillo pirazol. Este compuesto ha sido ampliamente estudiado por sus aplicaciones en la investigación médica y científica, particularmente en el campo de los radiofármacos.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La iodoantipirina se puede sintetizar a partir de antipirina mediante una reacción de yodación. La reacción general implica el uso de yoduro de potasio (KI) y yodato de potasio (KIO3) en presencia de ácido clorhídrico (HCl). La ecuación de la reacción es la siguiente:

3C11H12N2O+2KI+KIO3+3HCl→3C11H11N2OI+3KCl+3H2O

En este proceso, la antipirina, el yoduro de potasio y el yodato de potasio se disuelven en agua destilada y se calientan a ebullición. Luego se agrega ácido clorhídrico gota a gota a la mezcla de reacción, que luego se enfría para precipitar la iodoantipirina .

Métodos de Producción Industrial: La producción industrial de iodoantipirina sigue una ruta sintética similar pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El producto se purifica típicamente por recristalización y se almacena en condiciones que minimizan la descomposición.

Análisis De Reacciones Químicas

Tipos de Reacciones: La iodoantipirina sufre diversas reacciones químicas, incluyendo:

Reacciones de Sustitución: El átomo de yodo puede sustituirse por otros grupos funcionales en condiciones apropiadas.

Reacciones de Oxidación y Reducción: La iodoantipirina puede participar en reacciones redox, aunque estas son menos comunes.

Reactivos y Condiciones Comunes:

Reacciones de Sustitución: Se pueden utilizar reactivos como el hidróxido de sodio (NaOH) u otros nucleófilos para reemplazar el átomo de yodo.

Reacciones de Oxidación y Reducción: Se pueden emplear agentes oxidantes como el permanganato de potasio (KMnO4) o agentes reductores como el borohidruro de sodio (NaBH4).

Productos Principales Formados: Los productos principales dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de antipirina con diferentes grupos funcionales que reemplazan el átomo de yodo.

Aplicaciones Científicas De Investigación

La iodoantipirina tiene varias aplicaciones importantes en la investigación científica:

Medición del Flujo Sanguíneo Cerebral: La iodoantipirina se utiliza en la autorradiografía para medir el flujo sanguíneo cerebral regional (rCBF) debido a su capacidad para cruzar la barrera hematoencefálica.

Estudios Biológicos: El compuesto se utiliza para estudiar los efectos biológicos de los electrones Auger emitidos por isótopos de radioyodo.

Mecanismo De Acción

El mecanismo de acción de la iodoantipirina implica su capacidad para cruzar las membranas celulares y distribuirse dentro de los tejidos. Cuando se marca con radioyodo, emite electrones Auger, que tienen una alta transferencia de energía lineal (LET) y pueden causar daño por radiación localizado al ADN celular. Esta propiedad lo hace útil para dirigirse a las células tumorales y estudiar los efectos de la radiación .

Compuestos Similares:

Antipirina: El compuesto padre de la iodoantipirina, utilizado como analgésico y antipirético.

Acetilaminoantipirina: Otro derivado de la antipirina con volúmenes de distribución similares en el cuerpo.

Singularidad de la Iodoantipirina: La iodoantipirina es única debido a su sustitución de yodo, que le permite marcarse con isótopos de radioyodo. Esta propiedad es particularmente valiosa en aplicaciones radiofarmacéuticas, donde el compuesto se puede utilizar para estudiar los efectos de la radiación y medir el flujo sanguíneo cerebral.

Comparación Con Compuestos Similares

Antipyrine: The parent compound of iodoantipyrine, used as an analgesic and antipyretic.

Acetylaminoantipyrine: Another derivative of antipyrine with similar distribution volumes in the body.

Uniqueness of this compound: this compound is unique due to its iodine substitution, which allows it to be labeled with radioiodine isotopes. This property is particularly valuable in radiopharmaceutical applications, where the compound can be used to study radiation effects and measure cerebral blood flow.

Actividad Biológica

Iodoantipyrine, a derivative of antipyrine, has garnered attention in biomedical research primarily for its applications in measuring cerebral blood flow and its potential therapeutic properties. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and data tables that illustrate its significance in various studies.

This compound is characterized by its lipophilicity, which allows it to cross the blood-brain barrier effectively. This property is crucial for its application in positron emission tomography (PET) to assess cerebral blood flow (CBF). The compound's mechanism involves its distribution and clearance from the brain, which can be quantitatively measured using radiolabeling techniques.

Key Research Findings

-

Cerebral Blood Flow Measurement :

- A study demonstrated that C-11 this compound can be used to measure regional cerebral blood flow accurately. The compound was injected into male Wistar rats, and the results indicated a strong correlation between C-11 and C-14 this compound measurements (correlation coefficient , ) .

- In another experiment, the average hemispherical blood flow measured was ml/min-g using C-11 this compound compared to ml/min-g with C-14 this compound .

- Metabolic Fate :

- Functional Studies :

Data Table: Comparison of Blood Flow Measurements

| Study | Method | Average Blood Flow (ml/min-g) | Correlation Coefficient |

|---|---|---|---|

| Wistar Rats (C-11 vs C-14) | Indicator Fractionation | 1.68 ± 0.17 (C-11), 1.76 ± 0.19 (C-14) | |

| Isolated Dog Heart | Washout Technique | Not specified | Flow-limited exchange observed |

Case Studies

Case Study 1: Cerebral Ischemia

In a study involving carotid-occluded rats, it was found that local cerebral blood flows decreased by approximately 50% across various brain structures when assessed using this compound . This highlights the compound's utility in studying ischemic conditions.

Case Study 2: Pediatric Applications

Research on pediatric patients has utilized this compound to assess cerebral blood flow during cardiac catheterization procedures, demonstrating its relevance in clinical settings for monitoring brain perfusion in vulnerable populations .

Propiedades

IUPAC Name |

4-iodo-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IN2O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOBLCHCPLOXCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046047 | |

| Record name | Iodoantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129-81-7 | |

| Record name | 4-Iodoantipyrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodoantipyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodoantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodo-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOANTIPYRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V30V6H1QX4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of iodoantipyrine in scientific research?

A1: this compound, specifically in its radiolabeled forms like [14C]this compound or [125I]this compound, is widely used as a tracer for measuring regional cerebral blood flow (rCBF) [, , , , , ]. Its ability to rapidly cross the blood-brain barrier and distribute proportionally to blood flow makes it suitable for this purpose.

Q2: How does this compound facilitate the measurement of regional cerebral blood flow?

A2: this compound operates on the principle of indicator fractionation or the Kety-Schmidt method [, , , ]. This method involves the intravenous administration of the radiolabeled tracer. As this compound readily crosses the blood-brain barrier, its accumulation within a brain region becomes proportional to the blood flow to that region. Subsequent measurement of the tracer's concentration in different brain areas allows for the calculation of regional blood flow.

Q3: Are there alternative tracers to this compound for rCBF measurement, and how do they compare?

A3: Yes, alternatives include radioactive microspheres, [3H]nicotine, 99mTc-hexamethylpropyleneamine oxime (HMPAO), and inert gases like Xenon-133 [, , , , ]. Each tracer has its advantages and disadvantages. For instance, while microspheres offer precise anatomical localization, they are invasive. This compound, being diffusible, provides a less invasive approach but might be influenced by factors like tissue solubility and metabolism.

Q4: Does the administration of anesthetics affect this compound-based rCBF measurements?

A4: Research indicates that anesthesia can influence cerebral blood flow [, , ]. Studies have used various anesthetics like pentobarbital and halothane, reporting diverse effects on rCBF measurements. It's crucial to acknowledge the potential impact of anesthesia on experimental outcomes and carefully consider the choice and dosage of anesthetic agents.

Q5: What is the chemical structure of this compound?

A5: this compound is a derivative of antipyrine, with iodine substituted at the 4th position of the pyrazolone ring.

Q6: Can you provide the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C11H11IN2O, and its molecular weight is 318.1 g/mol.

Q7: Is the freezing time of brain tissue critical for accurate this compound-based rCBF measurements?

A8: Yes, immediate freezing of the brain after decapitation is crucial []. Delays in freezing allow this compound to diffuse from high-flow to low-flow regions, leading to underestimations of rCBF in areas with high blood flow, such as the choroid plexus.

Q8: How is this compound distributed in the body?

A9: Research has shown that this compound distribution doesn't directly correspond to body water distribution []. While it readily crosses the blood-brain barrier, it displays overaccumulation in some organs and underaccumulation in others. This discrepancy is attributed to the loss of radioactive iodine from the molecule, which is then converted to iodide, distributed, and excreted independently.

Q9: How does the hematocrit influence the pharmacokinetics of this compound?

A10: The blood-tissue partition coefficient (λ) of this compound, which significantly influences its uptake and clearance from tissues, varies with hematocrit [, ]. This dependence necessitates using hematocrit-specific λ values for accurate blood flow calculations. Neglecting this could introduce errors in blood flow measurements, especially when using Xenon-133 washout techniques.

Q10: What preclinical models have been used to investigate this compound's application in rCBF measurement?

A11: A variety of animal models, including rats, mice, dogs, and piglets, have been used [, , , , ]. These studies have employed this compound to investigate rCBF under diverse physiological and pathological conditions such as hypoxia, ischemia, and traumatic brain injury.

Q11: Have there been human studies utilizing this compound for CNS perfusion scanning?

A12: Yes, 123I-iodoantipyrine has been explored for human CNS perfusion scanning []. Its ability to rapidly cross the blood-brain barrier and flow-limited delivery makes it suitable for visualizing the regional distribution of microcirculatory blood flow in the human brain.

Q12: What analytical techniques are commonly employed for quantifying this compound in biological samples?

A13: Quantitative autoradiography is a widely used technique for measuring the regional distribution of radiolabeled this compound in brain tissue [, , , ]. This method involves exposing brain sections to X-ray film or phosphorimaging plates, followed by densitometric analysis to quantify the tracer's concentration.

Q13: Are there safety concerns regarding the use of radiolabeled this compound in research?

A13: As with any radioactive material, the use of radiolabeled this compound requires appropriate handling and disposal procedures to minimize radiation exposure risks. The choice of radioisotope (14C, 125I, 131I) influences the half-life and type of radiation emitted, requiring specific safety considerations.

Q14: What are some limitations of using this compound for rCBF measurement?

A16: Despite its advantages, this compound has limitations. Its metabolism and potential for back-diffusion from the brain [] can introduce errors in rCBF estimation, particularly with longer infusion times. Researchers are exploring alternative tracers and refining methodologies to address these limitations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.